molecular formula C10H14N2O B185743 N-(4-aminophenyl)-2-methylpropanamide CAS No. 441053-25-4

N-(4-aminophenyl)-2-methylpropanamide

Cat. No. B185743
CAS RN: 441053-25-4
M. Wt: 178.23 g/mol
InChI Key: YZENEPXJSXLINE-UHFFFAOYSA-N
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Description

Synthesis Analysis

This involves a detailed examination of the methods used to synthesize the compound. .


Molecular Structure Analysis

This involves the use of techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the structure of the compound .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes, the conditions under which these reactions occur, and the products formed .


Physical And Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, stability, etc .

Scientific Research Applications

Advanced Oxidation Processes

N-(4-aminophenyl)-2-methylpropanamide and its derivatives play a crucial role in environmental science, especially in the degradation of pollutants through advanced oxidation processes (AOPs). These processes are vital for treating water contaminated with acetaminophen (ACT), leading to various by-products. The study conducted by Qutob et al. (2022) highlights the effectiveness of AOPs in breaking down ACT into less harmful compounds, thus mitigating environmental pollution. The research provides a comprehensive overview of the degradation pathways, kinetics, and mechanisms involved in the AOPs, emphasizing the environmental impact of pharmaceutical pollutants and the efficiency of AOPs in their treatment (Qutob, Hussein, Alamry, & Rafatullah, 2022).

Synthetic Opioids on the Illicit Drug Market

The chemistry and pharmacology of non-fentanyl novel synthetic opioid receptor agonists, including N-substituted benzamides and acetamides, have been detailed in the review by Sharma et al. (2018). This research discusses the emergence of these compounds as substances of abuse and their significant impact on drug markets, prevalence, and harm. The study underlines the importance of international early warning systems in tracking emerging psychoactive substances, facilitating the gathering of relevant data for detailed risk assessments. This research underscores the need for continuous monitoring and regulation to manage the risks associated with these potent substances (Sharma, Hales, Rao, NicDaéid, & McKenzie, 2018).

Biomarkers for Cancer Risk Assessment

The metabolism and carcinogenicity of 4-aminobiphenyl (4-ABP) and its adducted form, N-deoxyguanosine-C8-4-aminobiphenyl (dG-C8-4-ABP), have been extensively reviewed by Chen et al. (2018). This review provides valuable insights into the use of dG-C8-4-ABP as a biomarker for assessing cancer risk, particularly in the context of tobacco smoke exposure and dietary factors. The study emphasizes the significance of detecting and quantitating dG-C8-4-ABP in biological samples to evaluate the carcinogenic potential of 4-ABP, contributing to improved cancer prevention and risk assessment strategies (Chen, Zhang, & Vouros, 2018).

Mechanism of Action

If the compound is biologically active, its mechanism of action would be studied. This could involve looking at the compound’s interactions with biological molecules, its effects on cellular processes, etc .

Safety and Hazards

This involves looking at the compound’s toxicity, flammability, environmental impact, and other safety-related properties .

Future Directions

This involves discussing potential future research directions, such as new synthetic methods, potential applications, etc .

properties

IUPAC Name

N-(4-aminophenyl)-2-methylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O/c1-7(2)10(13)12-9-5-3-8(11)4-6-9/h3-7H,11H2,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZENEPXJSXLINE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC1=CC=C(C=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50353013
Record name N-(4-aminophenyl)-2-methylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50353013
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-aminophenyl)-2-methylpropanamide

CAS RN

441053-25-4
Record name N-(4-aminophenyl)-2-methylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50353013
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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